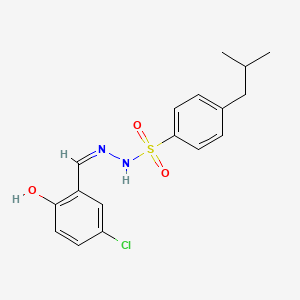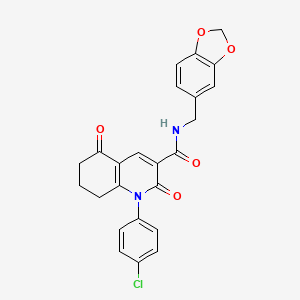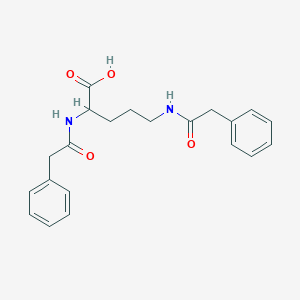![molecular formula C19H16INO3 B6081532 2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol](/img/structure/B6081532.png)
2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol, commonly known as Iodoquinol, is a synthetic compound that has been used in scientific research for several decades. It is a halogenated hydroxyquinoline derivative that possesses a broad spectrum of biological activities. Iodoquinol has been used as an antiprotozoal agent, an antibacterial agent, and an antifungal agent.
Mécanisme D'action
The mechanism of action of Iodoquinol involves the inhibition of DNA synthesis and disruption of the electron transport chain in the microorganisms. Iodoquinol also disrupts the membrane integrity of microorganisms by forming complexes with lipids and proteins.
Biochemical and Physiological Effects:
Iodoquinol has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Iodoquinol has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, Iodoquinol has been reported to have antioxidant effects by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Iodoquinol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a broad spectrum of biological activities that make it useful for various experiments. However, Iodoquinol also has some limitations. It is a toxic compound that requires careful handling and disposal. It can also interfere with the results of some assays due to its ability to form complexes with proteins and lipids.
Orientations Futures
There are several future directions for the research on Iodoquinol. One direction is to explore its potential as an anticancer agent. Another direction is to investigate its potential as an anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of Iodoquinol and to identify its molecular targets. Finally, the development of new derivatives of Iodoquinol with improved biological activities and reduced toxicity is another area of future research.
Conclusion:
In conclusion, Iodoquinol is a synthetic compound with a broad spectrum of biological activities that has been extensively used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Iodoquinol is a promising compound that has the potential to be developed into new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Iodoquinol involves the reaction of 8-hydroxyquinoline with iodine and ethyl orthoacetate in the presence of glacial acetic acid. The reaction yields 2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol as a yellow crystalline powder. The purity of the synthesized compound can be confirmed by thin-layer chromatography and melting point determination.
Applications De Recherche Scientifique
Iodoquinol has been extensively used in scientific research due to its broad-spectrum biological activities. It has been used as an antiprotozoal agent against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. Iodoquinol has also been used as an antibacterial agent against Helicobacter pylori, Mycobacterium tuberculosis, and Staphylococcus aureus. Additionally, Iodoquinol has been used as an antifungal agent against Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
2-[(E)-2-(3-ethoxy-4-hydroxy-5-iodophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16INO3/c1-2-24-17-11-12(10-15(20)19(17)23)6-8-14-9-7-13-4-3-5-16(22)18(13)21-14/h3-11,22-23H,2H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRATLVBIHWQAX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(3-ethoxy-4-hydroxy-5-iodophenyl)ethenyl]quinolin-8-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6081453.png)
![N-(2,6-diethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081460.png)


![isopropyl 4-ethyl-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6081482.png)

![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B6081506.png)
![3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6081515.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6081527.png)
![methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6081539.png)
![(1S*,4S*)-2-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6081547.png)

![[4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6081562.png)
![methyl 5-[(ethoxyamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6081571.png)